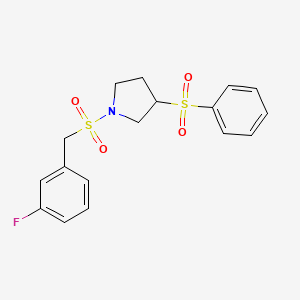
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) .
Molecular Structure Analysis
The molecular formula of this compound is C27H32FN9O2 . The structure includes a fluorobenzyl group, a pyridinyl group, and a piperazine carbonyl group .Aplicaciones Científicas De Investigación
Serotonin Receptor Antagonists
A study by Brea et al. (2002) synthesized and tested compounds as antagonists for serotonin receptors (5-HT(2A), 5-HT(2B), 5-HT(2C)). These antagonists are useful for understanding the role of each 5-HT(2) subtype in pathophysiology. Their research aids in identifying structural features relevant to receptor recognition and discrimination.
Dopamine Receptor Ligands
Yang Fang-wei (2013) synthesized a compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, through several chemical processes. This compound showed potential as a dopamine D4 receptor ligand, indicating its possible applications in neurological research.
Compounds with Antipsychotic Potential
Raviña et al. (2000) investigated a series of butyrophenones with affinities for dopamine and serotonin receptors. They synthesized compounds, including aminomethylbenzo[b]furanones, and evaluated them as antipsychotic agents. Their research contributes to the understanding of compounds that may be effective in treating psychiatric disorders (Raviña et al., 2000).
Orexin Receptor Antagonism in Binge Eating
A study by Piccoli et al. (2012) explored the effects of compounds like GSK1059865 on orexin receptors in a binge eating model in rats. This research helps understand the role of orexin receptors in compulsive food consumption, which could lead to novel treatments for eating disorders (Piccoli et al., 2012).
Mycobacterium tuberculosis Inhibitors
Jeankumar et al. (2013) designed and synthesized a series of compounds as inhibitors of Mycobacterium tuberculosis. One of the compounds showed promising activity against all tests, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).
Corrosion Inhibition on Iron
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Their research, using quantum chemical calculations and molecular dynamics simulations, provides insights into the efficacy of these compounds in protecting metals from corrosion (Kaya et al., 2016).
Propiedades
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-26-15-21(31-16-17-5-7-18(24)8-6-17)20(29)14-19(26)23(30)28-12-10-27(11-13-28)22-4-2-3-9-25-22/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRQFOKAQKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
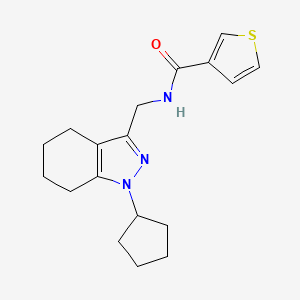
![2-(1-(2,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2913155.png)
![[1-Methyl-2-(1,3-thiazol-2-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![(4-(6-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrofuran-2-yl)methanone](/img/structure/B2913159.png)
![(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2913160.png)
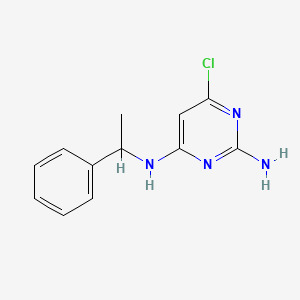
![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)
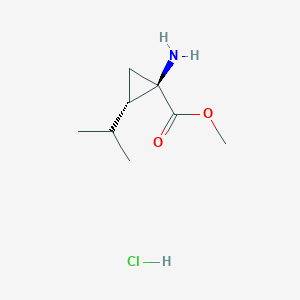


![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
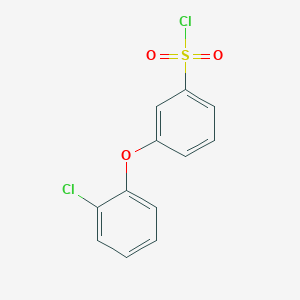
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2913176.png)
